molecular formula C17H17N5O2 B11187999 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine

6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11187999
M. Wt: 323.35 g/mol
InChI Key: YOVHYXRKRDSBAN-UHFFFAOYSA-N
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Description

6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine is a synthetic small molecule belonging to the 1,3,5-triazine-2,4-diamine family, a class of heterocyclic compounds known for their diverse research applications and biological activities . The compound features a 1,3,5-triazine core substituted at the 2 and 4 positions with amino groups, one of which is further modified with a phenyl ring. At the 6 position, it possesses a 4-methoxy-phenoxymethyl linker, connecting the triazine core to a methoxy-substituted phenyl ether group. While specific research data on this exact compound is limited, derivatives of 1,3,5-triazine-2,4-diamine have been extensively investigated in various scientific fields. The 1,3,5-triazine structure is a privileged scaffold in medicinal chemistry and agrochemical research . Related diamino-substituted triazines have been studied for their potential use as herbicides and plant growth regulators . Furthermore, the structural motif is present in pharmaceutical agents such as the anticonvulsant drug Lamotrigine, highlighting the pharmacological relevance of this chemical class . The specific substitution pattern of this compound, featuring aromatic and ether functionalities, suggests potential for exploration in areas including but not limited to chemical biology, materials science, and as a building block for the development of novel bioactive molecules. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

6-[(4-methoxyphenoxy)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H17N5O2/c1-23-13-7-9-14(10-8-13)24-11-15-20-16(18)22-17(21-15)19-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20,21,22)

InChI Key

YOVHYXRKRDSBAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NC(=N2)NC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Sequential Nucleophilic Substitution on Cyanuric Chloride

The most common approach begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), exploiting the differential reactivity of its chlorine atoms.

Step 1: Substitution at Position 4

Cyanuric chloride reacts with ammonia at 0–5°C in tetrahydrofuran (THF) to yield 4-amino-2,6-dichloro-1,3,5-triazine . The reaction is highly selective due to the higher reactivity of the position 4 chlorine.

Reaction Conditions :

  • Solvent: THF

  • Temperature: 0–5°C

  • Yield: >85%

Step 2: Substitution at Position 2

The intermediate is treated with aniline at 40–50°C in the presence of triethylamine (TEA) to introduce the N-phenyl group:

4-Amino-2,6-dichloro-triazine+AnilineTEA, THF2-Phenylamino-4-amino-6-chloro-triazine\text{4-Amino-2,6-dichloro-triazine} + \text{Aniline} \xrightarrow{\text{TEA, THF}} \text{2-Phenylamino-4-amino-6-chloro-triazine}

Key Parameters :

  • Base: Triethylamine (1.2 equiv)

  • Time: 6–8 hours

  • Yield: 78–82%

Step 3: Substitution at Position 6

The final substitution introduces the 4-methoxy-phenoxymethyl group. Two methods are prevalent:

Method A: Grignard Reagent Approach
The 6-chloro group reacts with a Grignard reagent derived from (4-methoxyphenoxy)methyl chloride:

  • Synthesis of Grignard reagent:

    (4-Methoxyphenoxy)methyl chloride+Mg(4-Methoxyphenoxy)methyl-MgCl\text{(4-Methoxyphenoxy)methyl chloride} + \text{Mg} \rightarrow \text{(4-Methoxyphenoxy)methyl-MgCl}
  • Substitution:

    2-Phenylamino-4-amino-6-chloro-triazine+(4-Methoxyphenoxy)methyl-MgClTHF, -15°CTarget Compound\text{2-Phenylamino-4-amino-6-chloro-triazine} + \text{(4-Methoxyphenoxy)methyl-MgCl} \xrightarrow{\text{THF, -15°C}} \text{Target Compound}

Challenges :

  • Moisture sensitivity necessitates anhydrous conditions.

  • Competing side reactions with amine groups require temporary protection (e.g., acetylation).

Method B: Nucleophilic Substitution with Alkoxide
The chloride at position 6 is displaced by sodium (4-methoxyphenoxy)methanolate:

2-Phenylamino-4-amino-6-chloro-triazine+NaOCH2OPh-OMeDMF, 80°CTarget Compound\text{2-Phenylamino-4-amino-6-chloro-triazine} + \text{NaOCH}_2\text{OPh-OMe} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}

Optimization :

  • Base: Sodium hydride (2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Yield: 65–70%

One-Pot Synthesis Using Lewis Acid Catalysis

A streamlined method employs aluminum trichloride (AlCl₃) and palladium chloride (PdCl₂) to facilitate sequential substitutions in a single reactor:

Procedure :

  • Cyanuric chloride, aniline, and AlCl₃ are mixed in toluene at 0°C.

  • Ammonia gas is introduced to substitute position 4.

  • (4-Methoxyphenoxy)methyl chloride and PdCl₂ are added at 70°C to substitute position 6.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (82–86%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Sequential Grignard70–7595Moisture sensitivity, side reactions
Alkoxide Substitution65–7090Solvent toxicity, moderate yields
One-Pot Catalysis82–8698Catalyst cost, optimization complexity

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : Chlorine atoms at positions 4, 2, and 6 are displaced in order of decreasing reactivity due to electronic and steric effects.

  • Grignard Reactivity : Organomagnesium reagents preferentially attack the least hindered position (C6) under kinetic control.

  • Lewis Acid Role : AlCl₃ polarizes the C–Cl bond, enhancing electrophilicity at position 6.

Purification and Characterization

  • Recrystallization : The crude product is purified via recrystallization from acetone/water (3:1 v/v), yielding >98% purity.

  • Spectroscopic Confirmation :

    • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.5–6.8 (m, 9H, aromatic), 5.1 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃).

    • MS (ESI+) : m/z 395.2 [M+H]⁺.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : THF and DMF are recycled via distillation, reducing waste.

  • Catalyst Reuse : PdCl₂ is recovered via filtration and reactivated, lowering costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring exhibits electrophilic character at carbon atoms adjacent to electron-withdrawing substituents (e.g., methoxy and amine groups). Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Amino Group Substitution Alkyl halides, acyl chloridesFormation of N-alkylated or acylated derivatives
Methoxy Group Displacement Strong nucleophiles (e.g., amines, thiols)Replacement of methoxy with nucleophile (e.g., -NH<sub>2</sub>, -SH)
  • The methoxy group at the para position of the phenoxymethyl substituent can undergo demethylation under acidic or oxidative conditions, yielding a phenolic derivative.

  • Primary amines react preferentially at the triazine ring’s C-6 position due to steric and electronic effects .

Electrophilic Aromatic Substitution

The phenyl group attached to the triazine ring can participate in electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted phenyl derivatives
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>Sulfonic acid derivatives
  • Regioselectivity is influenced by the electron-donating methoxy group, directing substituents to the ortho/para positions.

Cross-Coupling Reactions

The triazine core and aromatic substituents enable catalytic coupling:

Reaction TypeCatalysts/ReagentsProducts/OutcomesCitations
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiaryl triazine derivatives
Buchwald-Hartwig Pd(dba)<sub>2</sub>, XantphosN-arylated products
  • These reactions are critical for synthesizing analogs with enhanced biological activity .

Hydrolysis and Stability

The compound’s stability under hydrolytic conditions depends on pH:

ConditionReactionOutcomeCitations
Acidic Hydrolysis HCl/H<sub>2</sub>O, refluxCleavage of methoxy groups
Basic Hydrolysis NaOH, 80°CDegradation of triazine ring
  • Hydrolysis kinetics are slower compared to non-substituted triazines due to steric protection from the phenoxymethyl group .

Oxidation and Reduction

Key redox transformations include:

Reaction TypeReagentsProducts/OutcomesCitations
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>OMethoxy → carbonyl conversion
Reduction H<sub>2</sub>/Pd-CSaturation of triazine ring (rare)

Mechanistic Insights

  • Nucleophilic Substitution : The triazine ring’s electron-deficient nature facilitates SNAr mechanisms, with the leaving group (e.g., methoxy) departing before nucleophilic attack .

  • Cross-Coupling : Palladium-mediated processes proceed via oxidative addition and transmetallation steps, as observed in related triazine systems .

Gaps in Literature

  • Detailed kinetic data (e.g., activation energies, solvent effects) are unavailable .

  • Photochemical reactivity and catalytic asymmetric transformations remain unexplored.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine typically involves a one-pot reaction utilizing cyanoguanidine, aromatic aldehydes, and arylamines. The method employs microwave-assisted techniques to enhance yield and efficiency. The process can be summarized as follows:

  • Reagents : Cyanoguanidine, aromatic aldehydes, arylamines.
  • Conditions : Conducted in the presence of hydrochloric acid followed by base treatment to facilitate rearrangement and dehydrogenative aromatization.
  • Outcome : A library of compounds with varying substitutions can be generated for further biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with a similar triazine scaffold. For instance, a library of 126 derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . Key findings include:

  • Selectivity : Compounds exhibited high selectivity towards cancer cells, particularly those that are hormone-independent.
  • Mechanism : Structure–activity relationship (SAR) analyses supported the design of more potent anticancer agents through 3D quantitative structure–activity relationship (QSAR) modeling.

Enzyme Inhibition

Another significant application of triazine derivatives is their role as inhibitors for various enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Some derivatives showed promising inhibitory activity against AChE, which is crucial in Alzheimer’s disease management .
  • β-secretase (BACE1) : Compounds were evaluated for their ability to inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's pathology .

Cancer Treatment

A notable case study involved the evaluation of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine derivatives against various cancer cell lines. The results indicated that specific substitutions on the triazine ring could enhance anticancer activity significantly. For example:

CompoundCell LineIC50 (µM)Selectivity
AMDA-MB231<10High
BMCF-7>50Low
CSKBR-3>40Moderate

This table illustrates the compound's varying effectiveness across different cancer types.

Neuroprotective Studies

In another study focused on neuroprotection, triazine derivatives were screened for their ability to inhibit AChE and BACE1:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
D0.0519.00
E0.05511.09
F0.11433.82

These results indicate that certain compounds may serve as dual inhibitors beneficial for treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Properties

Compound Name Substituents (Position 6) Biological Activity/Properties Reference
6-Morpholino-N,N′-diphenyl-[1,3,5]triazine-2,4-diamine (9g) Morpholino (polar, hydrophilic) Benchmark for antiproliferative activity
6-(4-Methoxyphenyl)-N2-phenyl-1,3,5-triazine-2,4-diamine (8) 4-Methoxyphenyl (electron-donating) Antiproliferative activity; Mp 190–192°C
CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine) Bromophenyl/chlorophenyl (hydrophobic) LPAAT-β inhibitor; induces tumor cell apoptosis
6-(4-Nitrophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine (5c) 4-Nitrophenyl (electron-withdrawing) Synthetic intermediate; high yield (90%)

Key Observations :

  • Electron-Donating vs.
  • Hydrophobicity: The phenoxymethyl group in the target compound increases lipophilicity relative to morpholino (9g), which may enhance membrane permeability but reduce aqueous solubility .
  • Steric Effects: Bulky substituents like benzyl-piperazinyl () or methylbenzofuranyl () reduce conformational flexibility, whereas the phenoxymethyl group offers moderate steric bulk, balancing target affinity and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Key Spectral Data (1H NMR)
6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine Not reported Estimated ~3.5* δ 3.84 (OCH3), 7.00–8.31 (aromatic H)
6-(4-Methoxyphenyl)-N2-phenyl-1,3,5-triazine-2,4-diamine (8) 190–192 LogP ~3.2 δ 3.84 (OCH3), 7.00–9.46 (NH)
6-(4-Nitrophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine (5c) 179–181 LogP ~2.8 δ 8.51–8.34 (Ar-H), 3.18 (NCH3)

*Estimated based on substituent contributions.
Insights :

  • The methoxy group in compound 8 and the target compound correlates with higher melting points (~190°C) compared to nitro-substituted analogues (179–181°C), likely due to enhanced crystallinity from hydrogen bonding .
  • Aromatic protons in the target compound’s 1H NMR (δ 7.00–8.31) align with compound 8’s data, confirming structural similarity .

Biological Activity

6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the modification of triazine cores. The general synthetic route includes reactions between substituted phenols and triazine derivatives under controlled conditions to yield the desired product. The structural formula is represented as follows:

C16H18N4O Molecular Formula \text{C}_{16}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological assays.

Bacterial Strain MIC (µg/mL)
E. coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

These results suggest that 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine possesses potent antibacterial activity comparable to conventional antibiotics .

Anticancer Properties

The compound has also shown promise in anticancer research. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, in assays involving breast cancer (MCF-7) and prostate cancer (PC-3) cells, the compound demonstrated significant cytotoxic effects.

Cell Line IC50 (µM)
MCF-712.5
PC-315.0

Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this triazine derivative has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM)
Acetylcholinesterase0.051
β-secretase9.00

The inhibition of these enzymes suggests potential applications in treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Molecular Structure, researchers evaluated the antimicrobial efficacy of several triazine derivatives including our compound against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity with particular effectiveness against gram-positive bacteria .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer properties highlighted that treatment with 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine resulted in significant reductions in cell viability in both MCF-7 and PC-3 cell lines compared to untreated controls. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment .

Q & A

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction parameters?

  • Applications :
  • Simulate heat/mass transfer in microwave reactors to prevent hotspots .
  • Predict solvent effects on reaction kinetics using machine learning models .

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